molecular formula C20H28N2O5 B11795680 DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

Cat. No.: B11795680
M. Wt: 376.4 g/mol
InChI Key: YEAXRCXQJPIVAE-UHFFFAOYSA-N
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Description

DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a synthetic benzodiazepine derivative characterized by a benzo[e][1,4]diazepine core fused to a benzene ring. Key structural features include:

  • 8-formyl substituent: An aldehyde group at position 8, enabling further functionalization (e.g., condensation reactions).
  • Tert-butyl ester protection: Two tert-butyl esters at the 1,4-positions, enhancing steric bulk and stability during synthetic processes.
  • Dihydro structure: Partial saturation at the 2,3-positions, reducing aromaticity compared to fully unsaturated benzodiazepines.

This compound is likely a synthetic intermediate in medicinal chemistry, designed to introduce reactive sites (e.g., the formyl group) while protecting carboxylate functionalities for subsequent deprotection and derivatization.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

ditert-butyl 8-formyl-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-9-10-22(18(25)27-20(4,5)6)16-11-14(13-23)7-8-15(16)12-21/h7-8,11,13H,9-10,12H2,1-6H3

InChI Key

YEAXRCXQJPIVAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the formyl group and the tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves crystallization and chromatography techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Functional Groups Primary Application
DI-Tert-butyl 8-formyl-...dicarboxylate C₂₁H₂₇N₂O₅ (inferred) 8-formyl, tert-butyl esters, dihydro core Aldehyde, ester Synthetic intermediate
Bromazepam C₁₄H₁₀BrN₃O 7-bromo, 5-(2-pyridyl), unsaturated core Ketone, pyridine Anxiolytic (e.g., Lexotan®)
Brotizolam C₁₅H₁₀BrClN₄S 2-bromo, o-chlorophenyl, thieno-triazolo ring Halogens, triazole, thiophene Hypnotic (e.g., Lendormin®)
Butobarbital C₁₀H₁₆N₂O₃ 5-butyl, 5-ethyl barbiturate core Barbiturate Sedative (e.g., Soneryl®)

Key Differences and Implications:

Core Structure: The target compound features a benzo[e][1,4]diazepine core with partial saturation, distinct from the benzo[1,4]diazepine in Bromazepam or the thieno-triazolo system in Brotizolam. The "e" notation indicates a different fusion pattern, altering electronic properties and steric accessibility.

Functional Groups: Aldehyde vs. This suggests a role in synthesis rather than direct therapeutic use. Ester Protection: The tert-butyl esters contrast with the ketone in Bromazepam or the barbiturate ring in Butobarbital, emphasizing stability during synthetic workflows.

Applications :

  • Therapeutic vs. Synthetic Use : Bromazepam and Brotizolam are clinically used for CNS modulation, whereas the target compound’s ester and aldehyde groups position it as a precursor for generating analogs or prodrugs.

Research Findings and Significance

  • Synthetic Utility : The tert-butyl esters in the target compound are common protecting groups in peptide and heterocyclic chemistry, enabling controlled deprotection for carboxylate activation .
  • Reactivity of the Formyl Group : The 8-formyl substituent can participate in nucleophilic additions or Schiff base formation, facilitating conjugation with amines or hydrazines for library synthesis.
  • Contrast with Barbiturates: Butobarbital’s barbiturate core acts via GABA receptor modulation, while benzodiazepines like Bromazepam target benzodiazepine-binding sites on GABAₐ receptors. The target compound lacks these pharmacophores, underscoring its non-therapeutic role.

Biological Activity

DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound belonging to the class of benzo[1,4]diazepines, which are recognized for their diverse pharmacological properties. This compound features a distinctive structure characterized by the presence of two tert-butyl groups, a formyl group, and two carboxylate groups. The unique functional groups contribute to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : Approximately 280.33 g/mol
  • CAS Number : 886363-80-0

Structural Characteristics

The structure of this compound includes:

  • Tert-butyl groups : These bulky groups influence the compound's steric properties and solubility.
  • Formyl group : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.
  • Carboxylate groups : These contribute to the acid-base properties and potential interactions with biological targets.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that compounds in the benzo[1,4]diazepine class may possess anticancer properties. For instance, studies have shown that similar diazepine derivatives demonstrate cytotoxic effects against various cancer cell lines such as HeLa and U87 .
  • Antibacterial Properties : There is emerging evidence that this compound may exhibit antibacterial activity. Compounds with similar structures have been tested against bacterial strains with promising results .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on normal and cancerous cell lines. For example, certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells .

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of synthesized benzo[1,4]diazepine derivatives on HeLa and U87 cell lines. The IC50 values were measured across various concentrations (1–200 µM). Some compounds exhibited IC50 values as low as 97.3 µM against cancer cells while showing higher IC50 values for normal cells, indicating selective toxicity .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial activity of similar diazepines against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones in bacterial growth assays, suggesting potential therapeutic applications in treating infections .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The interaction between the formyl group and biological targets may lead to alterations in cellular signaling pathways.
  • The presence of carboxylate groups may facilitate binding to various receptors or enzymes involved in disease processes.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Tert-butyl 7-hydroxy-2,3-dihydro-1H-benzo[e][1,4]diazepineStructureContains a hydroxyl group instead of formyl
Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[e][1,4]diazepineStructureChlorine substitution providing different reactivity
Tert-butyl 7-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepineStructureMethyl group affecting steric hindrance

These comparisons highlight the structural diversity within the diazepine family while showcasing the unique attributes of this compound due to its specific functional groups and potential bioactivity.

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